Phosphonic acid, 2,2-dimethylpropyl phenyl ester
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Overview
Description
Phosphonic acid, 2,2-dimethylpropyl phenyl ester is an organic compound that belongs to the class of phosphonic acid esters These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) esterified with an alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid esters typically involves the esterification of phosphonic acid with the corresponding alcohol. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For phosphonic acid, 2,2-dimethylpropyl phenyl ester, the reaction would involve the use of 2,2-dimethylpropyl alcohol and phenyl phosphonic dichloride under controlled conditions .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-quality phosphonic acid esters .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 2,2-dimethylpropyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, 2,2-dimethylpropyl phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, 2,2-dimethylpropyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, bis(2,4-bis(1,1-dimethylethyl)phenyl) ester
- Phosphonic acid, ethylphenyl ester
- Phosphonic acid, P-(2-phenylethenyl)-, diethyl ester
Uniqueness
Phosphonic acid, 2,2-dimethylpropyl phenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
21879-32-3 |
---|---|
Molecular Formula |
C11H16O3P+ |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2,2-dimethylpropoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C11H16O3P/c1-11(2,3)9-13-15(12)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1 |
InChI Key |
BYLAGCHNHPTSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CO[P+](=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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